3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride
Overview
Description
3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride: is an organofluorine compound characterized by the presence of two fluorine atoms and a propanoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride typically involves the fluorination of 3-chloro-2-(chloromethyl)-2-methylpropene. This reaction is carried out using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced fluorination techniques are often employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium, platinum, or nickel catalysts for addition reactions
Solvents: Dichloromethane, tetrahydrofuran, or acetonitrile
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
Chemistry: 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .
Biology and Medicine: The compound is explored for its potential in drug development, especially in designing molecules with enhanced metabolic stability and bioavailability due to the presence of fluorine atoms .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants, where fluorinated groups impart unique properties such as hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride involves its reactivity towards nucleophiles and its ability to form stable carbon-fluorine bonds. The presence of fluorine atoms enhances the compound’s electrophilicity, making it a reactive intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
- 3-Fluoro-2-(fluoromethyl)propene
- 3-Fluoro-2-methylpropanoic acid
- 2-Fluoro-2-methylpropane
Comparison: Compared to similar compounds, 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride is unique due to the presence of both a fluoromethyl group and a propanoyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O/c1-5(2-7,3-8)4(6)9/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETAOTRQACSYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542080 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100007-67-8 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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